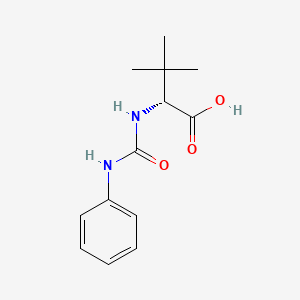

3-Methyl-N-(phenylcarbamoyl)-D-valine

Description

Contextualizing the Research Significance of Valine Derivatives in Medicinal Chemistry

Valine, an essential branched-chain amino acid (BCAA), is fundamental to protein synthesis and various physiological processes, including muscle metabolism and tissue repair. drugbank.com Its non-natural D-enantiomer, D-valine, and other synthetic derivatives have garnered significant attention in the pharmaceutical industry. These modified valine analogs serve as crucial building blocks in the synthesis of complex therapeutic agents.

The incorporation of valine derivatives into drug candidates can offer several advantages. Modifications to the basic valine structure can lead to enhanced metabolic stability, altered solubility, and modulated biological activity, all of which are critical parameters in drug design. For instance, the use of D-amino acids like D-valine can confer resistance to enzymatic degradation, prolonging the therapeutic effect of a drug. Valine derivatives are key intermediates in the production of a range of pharmaceuticals, including antiviral, antibacterial, and anticancer drugs. The unique stereochemistry and hydrophobicity of valine and its analogs play a significant role in their molecular interactions with biological targets.

| Property | Description | Reference |

| Chirality | The use of D-valine can enhance stability against enzymatic degradation. | |

| Hydrophobicity | The isopropyl side chain influences interactions with non-polar pockets in proteins. | |

| Bioactivity | Derivatives are used in the synthesis of antiviral, antibacterial, and anticancer drugs. |

Historical Perspectives on Carbamide-Based Chemical Entities in Biological Research

Carbamide-based compounds, which include carbamates and ureas, have a rich history in biological and medicinal research. The discovery of the biological activity of a carbamate (B1207046) can be traced back to the 19th century with the isolation of physostigmine (B191203) from the Calabar bean. nih.govmhmedical.com Initially used in traditional practices, physostigmine, a methyl carbamate ester, was later adopted in medicine for treating conditions like glaucoma. nih.govmhmedical.com

The versatility of the carbamate group has led to its widespread use in various applications. In the 1930s and 1950s, carbamates were developed as fungicides and insecticides, respectively. mhmedical.com In modern drug discovery, the carbamate moiety is a key structural feature in many approved therapeutic agents. researchgate.net Its chemical and proteolytic stability, ability to permeate cell membranes, and resemblance to a peptide bond make it a valuable component in drug design. researchgate.net Carbamates are often used as isosteres for amide bonds in peptidomimetics to improve their pharmacokinetic properties. researchgate.net They are integral to drugs for a range of diseases, including cancer, epilepsy, and Alzheimer's disease. nih.gov

| Milestone | Significance | Reference |

| 1864 | Isolation of physostigmine, a naturally occurring carbamate. | nih.govmhmedical.com |

| 1930s | Development of carbamates as fungicides. | mhmedical.com |

| 1950s | Introduction of carbamate insecticides. | mhmedical.com |

| Present | Widespread use in approved drugs for various diseases. | nih.govresearchgate.net |

Overview of Current Research Landscape Pertaining to 3-Methyl-N-(phenylcarbamoyl)-D-valine

While extensive research exists on the broader classes of valine derivatives and carbamide-containing molecules, specific academic studies focusing solely on this compound are not widely available in publicly accessible literature. However, based on the known reactivity and synthesis of related compounds, a general understanding of its chemical profile can be inferred.

The synthesis of N-carbamoyl amino acids is a well-established area of organic chemistry. A common method for the preparation of compounds like this compound involves the reaction of a D-valine derivative with a phenyl isocyanate. Research on similar N-terminal valine-isocyanate adducts has been conducted, often in the context of biomonitoring exposure to isocyanates. researchgate.net

The physicochemical properties of this compound can be predicted based on its constituent parts. The D-valine component provides a chiral center and a hydrophobic isopropyl group, while the phenylcarbamoyl moiety introduces aromaticity and hydrogen bonding capabilities. These features suggest that the compound would be a subject of interest in studies involving stereoselective interactions and biological recognition processes.

Given the established antiviral and other therapeutic activities of various D-amino acid derivatives and carbamates, it is plausible that this compound could be investigated for similar biological activities. The combination of a D-amino acid for enzymatic stability and a carbamoyl (B1232498) group for potential interactions with biological targets makes it a candidate for screening in various therapeutic areas. However, without specific published research, its biological role remains speculative.

Structure

2D Structure

3D Structure

Properties

CAS No. |

827612-23-7 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2R)-3,3-dimethyl-2-(phenylcarbamoylamino)butanoic acid |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)10(11(16)17)15-12(18)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |

InChI Key |

ISCLPPSUXSPKQD-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 3 Methyl N Phenylcarbamoyl D Valine

Elucidation of Synthetic Pathways for 3-Methyl-N-(phenylcarbamoyl)-D-valine

The synthesis of this compound is a multi-step process that hinges on the stereoselective preparation of the D-valine backbone followed by the formation of the carbamide (urea) linkage.

Stereoselective Synthesis Approaches for D-Valine Derivatives

D-valine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. google.com Unlike its naturally abundant L-enantiomer, the synthesis of D-valine requires specific stereoselective methods to ensure high optical purity.

Common strategies for obtaining enantiomerically pure D-valine include:

Chemical Resolution of Racemic Mixtures: A prevalent method involves the synthesis of a racemic (DL)-valine mixture, followed by resolution using a chiral resolving agent. For instance, DL-valine can be reacted with D-2,3-dibenzoyl tartaric acid. researchgate.net This reaction forms two diastereomeric salts with different solubilities, allowing the salt containing D-valine to be selectively precipitated and then isolated. researchgate.net Another approach involves the resolution of a racemic amide precursor, such as (+/-)-2-amino-3-methylbutyrylamide, using dibenzoyl-L-tartaric acid (L-DBTA) in a mixed solvent system to selectively crystallize the D-amide salt. google.com

Enzymatic Methods: Biocatalysis offers a highly selective route to D-amino acids. The "hydantoinase process" is a well-established industrial method where a racemic mixture of 5-substituted hydantoins (in this case, 5-isopropylhydantoin) is converted into D-amino acids. researchgate.net This process utilizes two enzymes: a D-specific hydantoinase to open the hydantoin (B18101) ring and a D-carbamoylase to hydrolyze the resulting N-carbamoyl-D-amino acid to the final D-valine product. researchgate.net This dynamic kinetic resolution can achieve high conversion rates and enantioselectivity. researchgate.net

Asymmetric Synthesis: This approach involves creating the desired stereocenter during the synthesis. While more complex, it can be highly efficient. Methods may include asymmetric hydrogenation or alkylation of chiral glycine (B1666218) enolate equivalents, where a chiral auxiliary directs the formation of the D-configuration.

The choice of method often depends on factors like scalability, cost, and the required level of optical purity for the final application.

Optimization of Reaction Conditions for Carbamide Formation

The formation of the N-(phenylcarbamoyl) moiety involves the creation of a urea (B33335) linkage. The most direct and common method is the reaction of the amino group of D-valine with phenyl isocyanate. commonorganicchemistry.com The optimization of this nucleophilic addition reaction is critical for achieving high yield and purity while preserving the stereochemical integrity of the chiral center.

Key reaction parameters for optimization include:

Solvent: The choice of solvent is crucial. Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants without interfering with the reaction. commonorganicchemistry.com

Temperature: The reaction is typically conducted at room temperature, as it is often rapid and exothermic. commonorganicchemistry.com Controlling the temperature is important to prevent side reactions or potential racemization, although the latter is less common under these mild conditions.

Reagent Stoichiometry: Using a slight excess of the isocyanate can drive the reaction to completion, but a large excess can lead to the formation of byproducts and complicate purification. Careful control of the stoichiometry is therefore essential.

Absence of Base: This reaction generally does not require a base catalyst. commonorganicchemistry.com

Alternative methods for urea formation exist, such as using phosgene (B1210022) derivatives like triphosgene (B27547) or carbonyldiimidazole (CDI), but these often involve harsher conditions or more toxic reagents. commonorganicchemistry.com The direct addition of an amine to an isocyanate remains the most straightforward approach.

| Parameter | Condition | Rationale/Consideration |

|---|---|---|

| Reactants | D-Valine (or its ester) + Phenyl Isocyanate | Direct and efficient method for forming the desired N-phenylcarbamoyl linkage. commonorganicchemistry.com |

| Solvent | Aprotic solvents (e.g., THF, DCM, DMF) | Good solubility for reactants and does not interfere with the isocyanate moiety. commonorganicchemistry.com |

| Temperature | Room Temperature (approx. 20-25°C) | Reaction is typically fast and efficient at ambient temperatures, minimizing energy input and side reactions. commonorganicchemistry.com |

| Catalyst | None required | The high reactivity of the isocyanate group with the primary amine makes a catalyst unnecessary. commonorganicchemistry.com |

| Work-up | Filtration or evaporation followed by purification | The urea product often precipitates from the reaction mixture or can be isolated after solvent removal. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals is of growing importance for environmental sustainability and process safety. xtalks.com Several aspects of the synthesis of this compound can be optimized according to these principles.

Safer Solvents: A primary focus is replacing hazardous solvents like DMF and DCM, which are commonly used in peptide and derivative synthesis. peptide.comrsc.org Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are less toxic. biotage.com For the carbamide formation step, developing protocols that use water as a solvent is a significant advancement, as it is non-toxic, non-flammable, and inexpensive. rsc.org

Atom Economy: The reaction of D-valine with phenyl isocyanate exhibits excellent atom economy, as it is an addition reaction where all atoms of the reactants are incorporated into the final product. Alternative pathways that generate significant waste, such as those using protecting groups or multi-step activation, would be less favorable from this perspective.

Waste Reduction: Traditional peptide synthesis generates substantial waste, largely from solvents used in washing and purification steps. advancedchemtech.com Optimizing reaction conditions to achieve high purity crude product can reduce the need for extensive chromatographic purification. peptide.com Furthermore, moving from batch processing to continuous flow systems can minimize the use of excess reagents and solvents. advancedchemtech.com

Energy Efficiency: Performing reactions at ambient temperature, as is typical for isocyanate-amine reactions, reduces energy consumption compared to processes requiring heating or cooling. commonorganicchemistry.com

| Solvent Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | DMF, DCM, NMP | Excellent solubilizing properties for reagents and resins. rsc.org | Hazardous, toxic, and environmentally persistent. peptide.combiotage.com |

| Green Alternative | Water | Environmentally benign, non-toxic, readily available. rsc.orgadvancedchemtech.com | Poor solubility for many organic reagents; potential for hydrolysis side reactions. peptide.com |

| 2-MeTHF, CPME | Substantially less toxic than DMF/NMP, derived from renewable resources. biotage.com | May require optimization of reaction protocols (e.g., for deprotection steps). biotage.com | |

| Ethanol | Sustainable, less toxic, can improve yield and purity in some peptide syntheses. advancedchemtech.com | As a protic solvent, it is unsuitable for reactions involving isocyanates. |

Design and Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound offers multiple points for modification to create analogues with potentially enhanced or novel biological activities. The design of these derivatives is guided by rational medicinal chemistry strategies.

Rational Design Strategies for Structural Diversification

Rational design aims to systematically modify a lead compound to explore its structure-activity relationship (SAR). For this compound, diversification can be focused on three main components: the D-valine side chain, the amino acid backbone, and the phenylcarbamoyl moiety.

Modification of the Amino Acid Side Chain: The isopropyl group of valine can be replaced with other alkyl or aryl groups to probe the effects of sterics, lipophilicity, and conformational constraints. This strategy, known as isosteric replacement, could involve substituting the isopropyl group with linear chains (like in norvaline), larger branched chains (like in leucine (B10760876) or tert-leucine), or cyclic structures.

Scaffold Alteration: The D-valine core itself can be replaced with other D-amino acids (e.g., D-alanine, D-leucine) to assess the importance of the side chain's size and shape. Non-natural amino acids, including cyclic amino acids like piperidine-carboxylic acid derivatives, could also be incorporated to introduce conformational rigidity. nih.gov

Bioisosteric Replacement of the Urea Linkage: The carbamoyl (B1232498) (urea) group is a key hydrogen-bonding motif. It can be replaced by other groups with similar electronic and steric properties (bioisosteres), such as a carbamate (B1207046), amide, or sulfonamide, to evaluate the importance of this specific functional group for biological activity.

Exploration of Substituent Effects on the Phenylcarbamoyl Moiety

The phenyl ring of the phenylcarbamoyl group is a prime target for modification to fine-tune the electronic and hydrophobic properties of the molecule. The introduction of various substituents at the ortho, meta, and para positions can have a profound impact on the compound's interactions with biological targets. mdpi.com

The effects of substituents are often rationalized using physicochemical parameters:

Steric Effects: The size and position of substituents can create steric hindrance, which may either promote a specific bioactive conformation or prevent the molecule from binding to its target.

Studies on related structures, such as salicylanilides and other N-aryl carboxamides, have shown that inhibitory activity can be correlated with the Hammett constant (σ), a measure of electronic effects, and the hydrophobic parameter (π) of the substituents. mdpi.com For example, in some series, an increase in lipophilicity and the presence of electron-withdrawing groups enhance biological activity. mdpi.com

| Substituent (R) | Position | Electronic Effect | Lipophilicity Effect (π) | Potential Impact on Activity |

|---|---|---|---|---|

| -H | - | Neutral | 0.00 | Baseline reference compound. |

| -Cl | para | Electron-withdrawing | +0.71 | Increases lipophilicity; can enhance binding in hydrophobic pockets and alter hydrogen bond acidity. mdpi.comnih.gov |

| -OCH₃ | para | Electron-donating | -0.02 | Can act as a hydrogen bond acceptor; slightly decreases lipophilicity. nih.gov |

| -CF₃ | meta | Strongly electron-withdrawing | +0.88 | Significantly increases lipophilicity and electronic pull; can improve metabolic stability. mdpi.com |

| -CH₃ | para | Electron-donating | +0.56 | Increases lipophilicity and steric bulk. |

| -NO₂ | para | Strongly electron-withdrawing | -0.28 | Can act as a strong hydrogen bond acceptor; decreases lipophilicity. |

Modifications to the Valine Backbone and Carboxyl Group

The structural integrity of this compound offers multiple avenues for chemical modification, particularly at the valine backbone and the terminal carboxyl group. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this compound class, potentially leading to derivatives with enhanced biological activities or improved physicochemical properties.

Modifications to the Valine Backbone

The valine residue, characterized by its isopropyl side chain, presents opportunities for strategic alterations to influence steric bulk, lipophilicity, and conformational flexibility.

One area of modification involves the α-carbon (Cα) of the valine backbone. While maintaining the D-configuration, which is often crucial for biological activity, the introduction of different substituents can be explored. For instance, the replacement of the isopropyl group with other alkyl or aryl groups can modulate the hydrophobic interactions of the molecule.

Another approach is the modification of the methyl groups on the β-carbon (Cβ). These modifications can be achieved through various synthetic strategies, although they can be challenging due to the relative inertness of these C-H bonds. Advanced synthetic methodologies, such as selective C-H activation, could potentially enable the introduction of functional groups at these positions. rsc.org

The following table outlines potential modifications to the valine backbone and the rationale behind them:

| Modification Site | Potential Modification | Rationale for Modification |

| Isopropyl Side Chain | Replacement with other alkyl (e.g., tert-butyl, cyclohexyl) or aryl groups. | To alter steric hindrance and hydrophobic interactions. |

| α-Carbon (Cα) | Introduction of small substituents while retaining the D-configuration. | To fine-tune the conformational preferences of the molecule. |

| β-Carbon (Cβ) | Functionalization of the methyl groups (e.g., hydroxylation, halogenation). | To introduce new interaction points and alter metabolic stability. |

These modifications can provide valuable insights into the spatial requirements of the binding pocket of a biological target.

Modifications to the Carboxyl Group

The carboxylic acid moiety of this compound is a prime site for derivatization to alter the compound's polarity, solubility, and potential for hydrogen bonding.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing cell permeability. A range of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be employed.

Amidation: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and can significantly impact the molecule's biological activity and pharmacokinetic profile. A diverse array of primary and secondary amines can be utilized to generate a library of amide derivatives.

Reduction: The carboxyl group can be reduced to a primary alcohol, which removes the acidic character and introduces a new site for potential hydrogen bonding interactions.

The table below summarizes key modifications of the carboxyl group:

| Modification | Reagents and Conditions | Resulting Functional Group | Impact on Properties |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC). | Ester (-COOR) | Increased lipophilicity, potential for prodrug strategies. |

| Amidation | Amine (R-NH₂ or R₂NH), Coupling agents (e.g., HATU, HOBt). luxembourg-bio.com | Amide (-CONHR or -CONR₂) | Altered polarity, introduction of hydrogen bond donor/acceptor. |

| Reduction | Reducing agents (e.g., LiAlH₄, BH₃). | Primary Alcohol (-CH₂OH) | Removal of acidic character, introduction of a hydrogen bond donor. |

These derivatizations are fundamental in medicinal chemistry for optimizing the properties of a lead compound. nih.gov

Combinatorial Chemistry Approaches in Derivative Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is highly applicable to the exploration of the chemical space around this compound. americanpeptidesociety.org By systematically varying different components of the core structure, it is possible to efficiently generate a multitude of derivatives for biological screening.

A key strategy for the combinatorial synthesis of derivatives of this compound is solid-phase synthesis. bachem.com This technique involves anchoring the initial building block to an insoluble polymer support and then sequentially adding other building blocks in a stepwise fashion. youtube.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step. rsc.org

A potential combinatorial library based on the this compound scaffold could be designed by varying three key diversity points:

The Amino Acid Core: A variety of natural and unnatural D-amino acids can be used in place of D-valine to explore the impact of different side chains on activity.

The Phenyl Isocyanate Moiety: A diverse collection of substituted phenyl isocyanates can be employed to investigate the electronic and steric effects of substituents on the phenyl ring.

The Carboxyl Group: The carboxyl group can be derivatized on the solid support with a library of amines or alcohols to generate a wide range of amides and esters.

The following table outlines a representative combinatorial synthesis approach using solid-phase methodology:

| Step | Description | Building Blocks |

| 1. Resin Loading | The C-terminus of a protected D-amino acid is attached to a solid support resin. | Various protected D-amino acids (e.g., D-Leucine, D-Phenylalanine). |

| 2. Deprotection | The protecting group on the α-amino group is removed. | Standard deprotection reagents (e.g., piperidine (B6355638) for Fmoc). |

| 3. Urea Formation | The free amine is reacted with a diverse set of isocyanates. nih.govnih.gov | A library of substituted phenyl isocyanates. |

| 4. Cleavage and Purification | The final compound is cleaved from the resin and purified. | Cleavage cocktails (e.g., trifluoroacetic acid-based). |

This combinatorial approach allows for the generation of hundreds or even thousands of distinct compounds in a relatively short period, significantly accelerating the drug discovery process. americanpeptidesociety.org The resulting library of compounds can then be screened for biological activity to identify promising new leads.

Molecular Structure and Conformational Analysis of 3 Methyl N Phenylcarbamoyl D Valine

Advanced Spectroscopic Techniques for Structural Characterization

In ¹H NMR spectroscopy, the protons of the isopropyl group's two methyls are expected to be diastereotopic, giving rise to distinct signals, likely in the δ 0.8–1.2 ppm range. The methine proton of the isopropyl group would appear as a multiplet, coupled to both the alpha-proton and the methyl protons. The alpha-proton's chemical shift is influenced by the adjacent carboxyl and N-phenylcarbamoyl groups, and its coupling to the beta-proton provides information about the dihedral angle between them. The protons of the phenyl group would resonate in the aromatic region (δ 7.2–7.5 ppm), and the two N-H protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy would provide complementary information, with distinct signals for the carboxyl carbon, the carbonyl of the carbamoyl (B1232498) group, the aromatic carbons, and the aliphatic carbons of the D-valine residue. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between protons, offering insights into the folded conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-N-(phenylcarbamoyl)-D-valine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl CH₃ | 0.8 - 1.2 | Doublet |

| Isopropyl CH | Multiplet | Multiplet |

| α-CH | Multiplet | Multiplet |

| Phenyl H | 7.2 - 7.5 | Multiplet |

| Carbamoyl NH | Broad Singlet | Broad Singlet |

| Valine NH | Broad Singlet | Broad Singlet |

Mass spectrometry (MS) is instrumental in confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₃H₁₈N₂O₃.

Tandem mass spectrometry (MS/MS) can be used to probe the molecular structure through controlled fragmentation. While specific fragmentation data for this compound is not widely published, studies on similar phenylcarbamoyl and phenylthiocarbamyl amino acid derivatives show characteristic fragmentation patterns. nih.govelsevierpure.com Common fragmentation pathways would likely involve the cleavage of the amide bonds. For instance, fragmentation could occur between the alpha-carbon and the carbonyl of the carbamoyl group, or between the nitrogen of the valine and the carbamoyl carbonyl. The fragmentation of the valine side chain is also a possibility. These fragmentation patterns provide a fingerprint that helps to confirm the identity and structure of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 251.13 |

| Loss of CO₂ | 207.14 |

| Phenyl isocyanate fragment | 119.05 |

| D-valine fragment | 118.08 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While a crystal structure for this compound is not publicly available, analysis of crystal structures of related N-acyl amino acids and small peptides provides valuable insights into the likely solid-state conformation.

Such an analysis would reveal detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It would also elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. The phenylcarbamoyl group, with its capacity for hydrogen bonding, would likely play a significant role in the formation of a stable crystal lattice.

Conformational Preferences and Dynamics of this compound

The biological activity and chemical reactivity of this compound are intrinsically linked to its conformational preferences and dynamic behavior. Both computational and experimental methods are employed to understand the molecule's flexibility and the stable conformations it can adopt.

Computational chemistry provides a powerful means to explore the conformational landscape of this compound. nih.govnih.gov Methods such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory, DFT) can be used to identify low-energy conformations and the energy barriers between them.

A systematic conformational search would likely reveal several stable conformers arising from the rotation around the single bonds, particularly the N-Cα bond, the Cα-C(O) bond, and the bonds within the phenylcarbamoyl moiety. The relative energies of these conformers would determine their population at a given temperature. The results of such studies can be used to predict the most probable solution-state conformation, which can then be compared with experimental data from NMR.

Table 3: Key Dihedral Angles Defining Potential Low-Energy Conformers

| Dihedral Angle | Description |

| φ (phi) | C-N-Cα-C |

| ψ (psi) | N-Cα-C-N |

| ω (omega) | Cα-C-N-C(phenyl) |

| χ¹ (chi1) | N-Cα-Cβ-Cγ |

The conformation of this compound is significantly influenced by a network of intramolecular interactions. rsc.org Intramolecular hydrogen bonds are particularly important in stabilizing specific folded structures. researchgate.net A hydrogen bond could potentially form between the N-H of the valine and the carbonyl oxygen of the carbamoyl group, or between the carbamoyl N-H and the carbonyl oxygen of the valine's carboxyl group.

The presence of the bulky isopropyl group of the D-valine residue and the phenyl ring also leads to steric interactions that will disfavor certain conformations. Conversely, non-covalent interactions, such as CH-π interactions between the valine side chain and the phenyl ring, may contribute to the stability of certain folded conformations. nih.gov The interplay of these attractive and repulsive forces dictates the molecule's preferred shape.

Solvent Effects on Solution-State Conformation

The conformation of this compound in solution is significantly influenced by the surrounding solvent environment. The polarity of the solvent plays a crucial role in determining the stability of different conformational isomers, primarily by affecting the strength and prevalence of intramolecular hydrogen bonds. The interplay between solute-solvent and intramolecular interactions dictates the preferred three-dimensional structure of the molecule.

In solvents of low polarity, such as chloroform (B151607) (CDCl₃), the conformation of N-acyl amino acid derivatives is often characterized by the formation of intramolecular hydrogen bonds. For this compound, this would likely involve the N-H proton of the valine residue and the carbonyl oxygen of the phenylcarbamoyl group, leading to a folded, compact structure. This intramolecular hydrogen bonding helps to satisfy the hydrogen-bonding potential of the amide group in an environment where the solvent itself is a poor hydrogen bond donor or acceptor. Such folded conformations are often referred to as C₇ rings, which are seven-membered ring-like structures stabilized by the hydrogen bond.

Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which are strong hydrogen bond acceptors, the equilibrium is expected to shift towards more extended or open conformations. DMSO molecules can effectively compete with the internal carbonyl oxygen for the amide proton, forming strong intermolecular hydrogen bonds between the solvent and the solute. nih.gov This disruption of the intramolecular hydrogen bond allows the molecule to adopt a more flexible and extended structure.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these solvent-dependent conformational changes. The chemical shift of the amide proton (N-H) is particularly sensitive to its hydrogen-bonding status. In a non-polar solvent where intramolecular hydrogen bonding is prevalent, the N-H proton is shielded and appears at a certain chemical shift. Upon changing to a polar solvent like DMSO, the disruption of the intramolecular bond and formation of a new bond with the solvent's oxygen atom typically leads to a significant downfield shift of the N-H proton resonance. nih.govauremn.org.br

The following table outlines the anticipated effects of different solvents on the conformational and spectroscopic properties of this compound, based on established principles for similar molecules. nih.govresearchgate.netrsc.org

| Solvent Type | Predominant Conformation | Intramolecular H-Bonding | Expected N-H Chemical Shift (¹H NMR) | Expected ³J(HN,Hα) Value |

| Non-polar (e.g., Chloroform) | Folded (C₇-like structure) | Favored | Relatively Upfield | Reflects a specific φ angle of the folded form |

| Polar Aprotic (e.g., DMSO) | Extended / Open | Disrupted | Significantly Downfield | Changes to reflect a more averaged or different φ angle |

Biological Activity and Preclinical Investigations of 3 Methyl N Phenylcarbamoyl D Valine

Elucidation of Mechanisms of Action for 3-Methyl-N-(phenylcarbamoyl)-D-valine

Cellular and Molecular Level Interactions and Pathways

There is no available information detailing the interactions of this compound at the cellular or molecular level. Studies describing its effects on cellular pathways have not been published.

Signal Transduction Pathway Modulation

The effects of this compound on any signal transduction pathways have not been documented in the scientific literature.

Enzymatic Inhibition or Activation Profiles

Identification and Characterization of Biochemical Targets

Receptor Binding Studies and Affinities

No receptor binding studies have been published for this compound, and therefore, its receptor affinities are unknown.

Enzyme Kinetics and Inhibition Mechanisms

Information regarding the enzyme kinetics and inhibition mechanisms of this compound is not available.

Protein-Ligand Interaction Analysis

The interaction of a small molecule like this compound with its protein targets is fundamental to its biological activity. Analysis of these interactions provides critical insights into the mechanism of action. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate these interactions at an atomic level.

Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carbamoyl (B1232498) group of the molecule could act as a hydrogen bond donor and acceptor, while the phenyl and methyl groups may engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

Table 1: Hypothetical Protein-Ligand Interaction Analysis for this compound

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Interacting | Distance (Å) |

| Hydrogen Bond | N-H of carbamoyl | Aspartic Acid (Side Chain Oxygen) | 2.8 |

| Hydrogen Bond | C=O of carbamoyl | Arginine (Side Chain Nitrogen) | 3.0 |

| Hydrophobic | Phenyl group | Leucine (B10760876), Valine, Isoleucine | 3.5 - 4.0 |

| Hydrophobic | Methyl group (Valine) | Alanine, Proline | 3.5 - 4.0 |

| Pi-Stacking | Phenyl group | Phenylalanine, Tyrosine, Tryptophan | 3.4 - 5.0 |

Gene Expression Profiling in Response to this compound

To understand the cellular response to this compound, gene expression profiling is a powerful tool. Techniques like microarray analysis or RNA sequencing (RNA-Seq) can reveal which genes are up- or down-regulated following treatment with the compound. This can help identify the biological pathways affected and further clarify the molecule's mechanism of action.

Table 2: Illustrative Gene Expression Changes in a Hypothetical Cell Line Treated with this compound

| Gene Symbol | Gene Name | Fold Change | p-value | Biological Pathway |

| CASP3 | Caspase 3 | +2.5 | <0.01 | Apoptosis |

| BCL2 | B-cell lymphoma 2 | -2.1 | <0.01 | Apoptosis |

| CYC1 | Cytochrome c1 | +1.8 | <0.05 | Oxidative Phosphorylation |

| NFKB1 | Nuclear factor kappa B subunit 1 | -1.9 | <0.05 | Inflammation |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound and assessing the biological activity of the resulting analogues, researchers can identify key structural features required for its effects.

In this phase, various parts of the molecule, such as the phenyl ring, the valine side chain, and the carbamoyl linker, would be altered. For example, substituting the phenyl ring with different groups (e.g., electron-withdrawing or electron-donating groups) could significantly impact binding affinity.

Table 3: Hypothetical SAR Data for Analogues of this compound

| Analogue | Modification | Biological Potency (IC₅₀, µM) |

| Parent Compound | None | 10 |

| Analogue 1 | Phenyl -> 4-Chlorophenyl | 5 |

| Analogue 2 | Phenyl -> 4-Methoxyphenyl | 15 |

| Analogue 3 | D-Valine -> L-Valine | >100 |

| Analogue 4 | Methyl (Valine) -> Isopropyl | 8 |

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target receptor. Based on the SAR data, a pharmacophore model for this compound's activity could be constructed.

Key pharmacophoric features might include:

An aromatic ring for π-stacking interactions.

A hydrogen bond donor (N-H).

A hydrogen bond acceptor (C=O).

A hydrophobic aliphatic group.

QSAR modeling provides a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the potency of novel analogues before their synthesis. A hypothetical QSAR model for this compound analogues might take the form of an equation where biological activity is correlated with physicochemical descriptors like logP (lipophilicity), molecular weight, and electronic parameters.

In Vitro Biological Efficacy Studies (Preclinical)

In vitro studies are essential to determine the biological effects of this compound in a controlled laboratory setting. These studies often involve cell-based assays to measure parameters like cell viability, proliferation, or specific enzyme inhibition.

Table 4: Representative In Vitro Efficacy Data for this compound

| Assay Type | Cell Line | Endpoint Measured | Result (e.g., IC₅₀, EC₅₀) |

| Cell Viability | Cancer Cell Line A | % Viability | 12 µM |

| Cell Proliferation | Cancer Cell Line B | BrdU Incorporation | 15 µM |

| Enzyme Inhibition | Target Enzyme X | % Inhibition | 8 µM |

| Apoptosis Induction | Normal Cell Line 1 | Caspase-3 Activity | > 50 µM |

Cell-Based Assays for Specific Biological Endpoints

No data found on the specific biological targets or pathways modulated by this compound in cell-based assays.

Organotypic Culture Models for Efficacy Assessment

No studies utilizing organotypic culture models to assess the efficacy of this compound were identified.

In Vivo Preclinical Models and Efficacy Assessment

No in vivo studies in animal models to investigate the disease-modifying effects or establish proof-of-concept for this compound could be located.

Animal Models for Disease Interrogation and Proof-of-Concept Studies

Information regarding the use of this compound in any specific disease models is not available.

Pharmacodynamic Biomarkers in Preclinical Studies

There is no information on the development or use of pharmacodynamic biomarkers to measure the biological effects of this compound in preclinical settings.

Computational and Chemoinformatic Approaches to 3 Methyl N Phenylcarbamoyl D Valine Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are foundational structure-based drug design techniques that provide atom-level insights into how a ligand, such as 3-Methyl-N-(phenylcarbamoyl)-D-valine, might interact with a biological target. nih.govdergipark.org.tr These methods are predicated on the three-dimensional structures of both the ligand and its putative protein target.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr This technique is instrumental in virtual screening and for elucidating the binding mode of a compound. For this compound, if a potential biological target were identified, molecular docking would be employed to predict how the molecule fits into the active site. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity.

The D-valine core, the phenylcarbamoyl moiety, and the methyl group of this compound would each be assessed for their potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the target's active site. The outcomes of such studies are typically visualized as a ranked list of binding poses, providing hypotheses about the key interactions driving molecular recognition.

A hypothetical molecular docking workflow for this compound is outlined in the table below.

| Step | Description | Tools and Considerations |

| 1. Target Preparation | The 3D structure of the biological target is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. | Software such as AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE (Molecular Operating Environment) would be utilized. |

| 2. Ligand Preparation | A 3D model of this compound is generated and its geometry is optimized to find a low-energy conformation. | Software like Avogadro, ChemDraw, or the ligand preparation tools within docking software suites would be used. |

| 3. Docking Simulation | The ligand is placed in the defined binding site of the target, and various conformational and rotational possibilities are explored. A scoring function estimates the binding energy for each pose. | Popular docking programs include AutoDock Vina, Glide, and GOLD. |

| 4. Analysis of Results | The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and to select the most plausible binding mode based on scoring and visual inspection. | Visualization software like PyMOL or VMD is essential for this step. |

While molecular docking often treats the protein target as rigid, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the behavior of the this compound-target complex in a simulated physiological environment (including water and ions), researchers can investigate the stability of the predicted binding pose and observe any conformational changes in the protein induced by the ligand. These simulations can reveal allosteric effects and provide a more accurate estimation of binding free energies.

De Novo Ligand Design and Virtual Screening Based on the this compound Scaffold

The chemical structure of this compound can serve as a "scaffold" or starting point for the design of new molecules.

De Novo Ligand Design : This computational approach involves building novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of the target's binding site. nih.gov Algorithms can be used to grow a molecule from a starting fragment of the this compound scaffold or to link different fragments that are predicted to bind favorably in different subpockets of the active site.

Virtual Screening : This is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govbio-hpc.eu If the this compound scaffold is known to be associated with a particular biological activity, virtual screening can be used to find other commercially available or synthetically accessible compounds with a similar structure that might also be active. This can be done through either structure-based virtual screening (docking) or ligand-based virtual screening (similarity searching).

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure for the biological target, ligand-based drug design methods become particularly valuable. researchgate.netgardp.org These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore modeling is a key technique in ligand-based design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. patsnap.comvolkamerlab.org If a set of molecules with a similar scaffold to this compound are known to be active, a pharmacophore model can be generated by aligning these molecules and identifying the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. dergipark.org.trresearchgate.net This model can then be used as a 3D query to search for other molecules that possess the same pharmacophoric features.

The table below illustrates a typical workflow for ligand-based pharmacophore modeling.

| Step | Description | Key Considerations |

| 1. Dataset Collection | A set of active compounds with a common scaffold (e.g., derivatives of this compound) is compiled. | The diversity and potency range of the compounds are important for generating a robust model. |

| 2. Conformational Analysis | Multiple low-energy conformations for each active molecule are generated to ensure that the biologically relevant conformation is included. | This is a computationally intensive step, and the quality of the conformations is crucial. |

| 3. Pharmacophore Generation | The conformations of the active molecules are overlaid to identify common chemical features and their spatial relationships. | Software such as PHASE, Catalyst, or LigandScout is commonly used. dergipark.org.tr |

| 4. Model Validation | The generated pharmacophore model is tested for its ability to distinguish between known active and inactive compounds. | A good model should have high sensitivity (identify actives) and specificity (reject inactives). |

| 5. Virtual Screening | The validated pharmacophore model is used to screen large compound databases for novel "hits". | The identified hits would then be subjected to further experimental testing. |

Machine Learning and Artificial Intelligence Applications in Predicting this compound Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established ML approach in medicinal chemistry. nih.govprotoqsar.com QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. patsnap.com To build a QSAR model for analogs of this compound, a dataset of compounds with experimentally measured activities is required. For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and topological features are calculated. Various ML algorithms, such as multiple linear regression, support vector machines, or random forests, can then be used to build a model that predicts the activity of new compounds based on their descriptors. nih.govmdpi.com

More advanced deep learning models, such as graph neural networks, can learn directly from the 2D or 3D structure of molecules, potentially capturing more complex structure-activity relationships. nih.gov These models could be used to predict the activity of novel derivatives of the this compound scaffold, prioritize compounds for synthesis, and even generate entirely new molecular structures with desired properties. nih.govoncodesign-services.com

Analytical Methodologies for Research on 3 Methyl N Phenylcarbamoyl D Valine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3-Methyl-N-(phenylcarbamoyl)-D-valine, enabling its separation from impurities, related compounds, and matrix components. The choice of technique is dictated by the specific analytical challenge, such as quantification, purity assessment, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of N-carbamoyl amino acids due to its versatility and applicability to non-volatile compounds. Method development for this compound typically involves reversed-phase (RP) chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Key parameters in HPLC method development include the selection of the stationary phase, mobile phase composition, and detector settings. The presence of the phenylcarbamoyl group provides a chromophore, making UV detection a common choice. yakhak.org For quantitative analysis, derivatization might be employed to enhance detection sensitivity or improve chromatographic behavior. nih.gov For instance, pre-column derivatization can create derivatives with excellent stability and strong chromophores suitable for UV detection. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related N-Acyl Amino Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |

| Detection | UV at ~230-280 nm | The phenyl group provides UV absorbance for quantification. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications in Related Research

Gas Chromatography (GC) is predominantly used for volatile and thermally stable compounds. americanpeptidesociety.org Amino acids and their derivatives, including this compound, are generally non-volatile due to their polar nature and zwitterionic character at certain pH values. thermofisher.com Consequently, direct GC analysis is not feasible.

For GC analysis to be applicable, derivatization is a mandatory step to increase the compound's volatility and thermal stability. americanpeptidesociety.orgthermofisher.com Common derivatization strategies for amino acids include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) or esterification followed by acylation. thermofisher.com These reactions convert the polar carboxyl and amino groups into less polar, more volatile derivatives. thermofisher.com Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net While powerful, the requirement for derivatization makes GC a less direct and potentially more complex method compared to HPLC for this class of compounds. americanpeptidesociety.org

Chiral Chromatography for Enantiomeric Purity Analysis

Assessing the enantiomeric purity of this compound is critical, as its biological activity is inherently linked to its D-configuration. Chiral chromatography, particularly chiral HPLC, is the most effective technique for separating enantiomers. yakhak.org This is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely and successfully used for the enantiomeric resolution of amino acid derivatives. yakhak.org The choice of the specific CSP and the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) are crucial for achieving separation. yakhak.org The development of an effective chiral method allows for the quantification of the desired D-enantiomer and the detection of even trace amounts of the corresponding L-enantiomer. rsc.org

Table 2: Typical Chiral Stationary Phases for Amino Acid Derivative Separation

| Chiral Stationary Phase (CSP) | Selector Type | Common Application |

|---|---|---|

| Chiralpak IA/AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Resolution of α-amino acid esters and N-acyl derivatives. yakhak.org |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for chiral amines and amino acid derivatives. yakhak.orgrsc.org |

| CHIROBIOTIC T/T2 | Macrocyclic Glycopeptide (Teicoplanin) | Separation of underivatized and N-derivatized amino acids. sigmaaldrich.com |

Spectrometric Methods for Detection and Quantification in Biological Matrices (Research Settings)

Spectrometric methods are indispensable for detecting and quantifying compounds in complex biological samples like plasma or tissue homogenates, where high sensitivity and selectivity are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and specific quantification of molecules in biological matrices. nih.gov This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. For this compound, a sample extract would first undergo chromatographic separation, after which the analyte is ionized, typically using electrospray ionization (ESI). researchgate.net

In the mass spectrometer, the parent ion (or precursor ion) corresponding to the protonated molecule [M+H]⁺ is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved, minimizing interference from the biological matrix. researchgate.netnih.gov This allows for reliable quantification even at very low concentrations.

Table 3: Hypothetical LC-MS/MS Parameters for Analysis

| Parameter | Description | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target molecule. |

| Precursor Ion [M+H]⁺ | ~251.1 m/z (for C₁₃H₁₈N₂O₃) | Mass of the protonated parent molecule. |

| Product Ions | To be determined experimentally | Characteristic fragments used for confirmation and quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the straightforward determination of the concentration of purified this compound in solution. The phenylcarbamoyl moiety contains a benzene (B151609) ring, which is a strong chromophore that absorbs UV light. vulcanchem.com

By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known. While direct UV-Vis spectroscopy is not suitable for complex biological samples due to a lack of specificity, it is a valuable and simple tool for concentration determination of purified samples or as a detection method following chromatographic separation (as in HPLC-UV). yakhak.org The λmax for related phenylcarbamoyl compounds is typically in the range of 230-280 nm.

Metabolic Fate and Biotransformation of 3 Methyl N Phenylcarbamoyl D Valine in Preclinical Models

Identification of Major Metabolites and Metabolic Pathways

The biotransformation of 3-Methyl-N-(phenylcarbamoyl)-D-valine is anticipated to proceed through two primary pathways: hydrolysis of the amide linkage and oxidation of the aromatic ring. These reactions would lead to the formation of several key metabolites.

In Vitro Hepatic Microsome and Hepatocyte Studies

In vitro studies using liver microsomes and hepatocytes are standard methods for elucidating the metabolic pathways of new chemical entities. nih.gov For this compound, these studies would likely reveal the following metabolic transformations:

Hydrolysis: The most probable initial metabolic step is the enzymatic hydrolysis of the N-carbamoyl bond. This reaction would cleave the molecule into D-valine and a phenylcarbamoyl derivative, which would likely be unstable and further break down. Hydrolysis of carbamate (B1207046) and amide linkages is a common metabolic pathway for many pharmaceutical compounds.

Oxidative Metabolism: The phenyl ring of the phenylcarbamoyl moiety is a prime target for oxidation by cytochrome P450 (CYP) enzymes, which are abundant in hepatic microsomes. pnas.org This would likely result in the formation of various hydroxylated metabolites (monohydroxylated, dihydroxylated). The position of hydroxylation (ortho, meta, para) would depend on the specific CYP isozymes involved.

Based on these anticipated reactions, a hypothetical table of metabolites identified in in vitro systems is presented below.

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | D-valine | Hydrolysis |

| M2 | 3-Methyl-2-oxobutanoic acid | Oxidative deamination of M1 |

| M3 | 3-Methyl-N-(4-hydroxyphenylcarbamoyl)-D-valine | Aromatic Hydroxylation |

| M4 | 3-Methyl-N-(3-hydroxyphenylcarbamoyl)-D-valine | Aromatic Hydroxylation |

| M5 | 3-Methyl-N-(2-hydroxyphenylcarbamoyl)-D-valine | Aromatic Hydroxylation |

In Vivo Metabolite Profiling in Animal Models

In vivo studies in animal models such as rats and dogs are essential to confirm and expand upon in vitro findings, providing a more complete picture of the compound's metabolism in a whole organism. Following oral or intravenous administration of this compound, analysis of plasma, urine, and feces would likely identify the metabolites proposed from in vitro studies, as well as potential downstream and conjugated metabolites.

The primary metabolic pathways in vivo are expected to mirror those observed in vitro:

Hydrolysis of the N-Carbamoyl Linkage: This is anticipated to be a major pathway, leading to the formation of D-valine (M1) and aniline (B41778) (from the breakdown of the phenylcarbamoyl moiety).

Metabolism of D-valine: The released D-valine is a substrate for D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. mdpi.comace-therapeutics.com This reaction would produce the corresponding α-keto acid, 3-methyl-2-oxobutanoic acid (M2), along with ammonia (B1221849) and hydrogen peroxide. nih.gov

Aromatic Hydroxylation: The parent compound could undergo hydroxylation on the phenyl ring to form phenolic metabolites (M3, M4, M5), similar to what is expected in vitro.

Conjugation: The hydroxylated metabolites (M3, M4, M5) could subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are readily excreted in urine and bile.

A summary of the likely major metabolites and their pathways in vivo is provided in the table below.

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | D-valine | Hydrolysis of parent compound |

| M2 | 3-Methyl-2-oxobutanoic acid | Oxidative deamination of M1 by DAAO |

| M3 | 3-Methyl-N-(4-hydroxyphenylcarbamoyl)-D-valine | Aromatic Hydroxylation of parent compound |

| M6 | Glucuronide conjugate of M3 | Glucuronidation of M3 |

| M7 | Aniline | Hydrolysis of parent compound |

| M8 | p-Aminophenol | Hydroxylation of M7 |

Enzymes Involved in the Biotransformation of this compound

The biotransformation of this compound is likely mediated by several enzyme systems:

Carboxylesterases and Amidases: These enzymes are prime candidates for catalyzing the hydrolysis of the N-carbamoyl bond. While specific amidases for this substrate are not identified, this class of enzymes is known to hydrolyze a wide range of amide-containing compounds. Enzymes such as fatty acid amide hydrolase (FAAH) are known to act on N-acyl amino acids. nih.govelifesciences.org

Cytochrome P450 (CYP) Enzymes: The oxidation of the phenyl ring is almost certainly carried out by CYP enzymes. pnas.org The specific isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) would need to be identified through reaction phenotyping studies using specific chemical inhibitors or recombinant human CYP enzymes. nih.gov These enzymes are the major catalysts for Phase I metabolism of a vast number of drugs. ace-therapeutics.com

D-Amino Acid Oxidase (DAAO): This flavoenzyme is responsible for the metabolism of D-amino acids in mammals. mdpi.comnih.gov Following the hydrolysis of the parent compound to release D-valine, DAAO would catalyze its oxidative deamination in the liver and kidney. wikipedia.org It is less likely that DAAO would act directly on the parent N-acyl-D-amino acid, as the bulky N-substituent may hinder binding to the enzyme's active site.

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These Phase II enzymes would be responsible for the conjugation of the hydroxylated metabolites, facilitating their excretion.

Implications of Metabolism on Biological Activity and Duration of Action

The metabolism of this compound has significant implications for its pharmacological profile.

Biological Activity of Metabolites: The hydrolysis of the parent compound would likely lead to its inactivation, as the resulting fragments, D-valine and aniline derivatives, are unlikely to possess the same biological activity as the intact molecule. The hydroxylated metabolites (M3, M4, M5) may retain some activity, but this would need to be determined through pharmacological testing. If the parent compound is a pro-drug, then metabolism would be required for its activation.

Duration of Action: The rate of metabolism, particularly the rate of hydrolysis and aromatic oxidation, will be a key determinant of the compound's half-life and duration of action. Rapid metabolism would lead to a short duration of action, potentially requiring more frequent administration, whereas slower metabolism would result in a longer duration of action. The D-configuration of the valine moiety may confer some resistance to peptidases, potentially prolonging its half-life compared to an L-amino acid equivalent. acs.org

Potential Therapeutic Applications and Future Research Directions for 3 Methyl N Phenylcarbamoyl D Valine

Conceptualization of Therapeutic Potential Based on Preclinical Findings

The therapeutic utility of 3-Methyl-N-(phenylcarbamoyl)-D-valine can be inferred from the established roles of D-amino acids and carbamate-containing compounds in pharmacology.

D-Amino Acid Core: The inclusion of a D-valine backbone is significant. Unlike their naturally occurring L-counterparts, D-amino acids are resistant to degradation by most endogenous proteases. nih.govnih.gov This inherent stability can lead to a longer biological half-life, a desirable property for therapeutic agents. pnas.org Research has shown that D-amino acids have potential as therapeutic agents for a range of conditions, including neurological diseases, biofilm infections, and cancer cell growth inhibition. mdpi.comresearchgate.net For instance, certain D-amino acids exhibit analgesic effects and are involved in modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological function and pain signaling. mdpi.comnih.govresearchgate.net

N-Phenylcarbamoyl Moiety: The carbamate (B1207046) group (-O-CO-NH-) is a crucial structural motif in modern drug discovery. nih.govnih.govresearchgate.net It is recognized for its chemical stability, ability to permeate cell membranes, and its function as a peptide bond surrogate. nih.govnih.govresearchgate.net Incorporating a carbamate group can enhance the biological activity of a parent molecule. nih.gov Carbamates are integral to drugs developed for cancer, epilepsy, and various neurodegenerative diseases. nih.govresearchgate.net

By combining these two components, this compound is conceptualized to be a highly stable molecule with the potential for enhanced cell permeability and biological activity. Its potential therapeutic applications could span neurology, oncology, and infectious diseases, leveraging the properties of both the D-amino acid core and the functional carbamate group.

Unexplored Biological Activities and Novel Targets

Given the structural features of this compound, several unexplored biological activities and novel molecular targets can be proposed for future investigation.

Potential Unexplored Activities:

Neuromodulation: D-serine, a D-amino acid, is a co-agonist of the NMDA receptor. nih.govresearchgate.net The D-valine structure in the target compound suggests a potential, yet unexplored, interaction with neuronal receptors. Its activity could be investigated in the context of psychiatric disorders or cognitive enhancement.

Anti-Infective Properties: D-amino acids are known to inhibit microbial biofilm formation. mdpi.comresearchgate.net The potential of this compound as an anti-biofilm agent, particularly against drug-resistant bacteria, warrants investigation.

Metabolic Regulation: N-aryl-substituted valine derivatives have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. researchgate.net This suggests that the target compound could be explored for activity against metabolic diseases like diabetes and nonalcoholic fatty liver disease.

Potential Novel Molecular Targets:

D-Amino Acid Oxidase (DAAO): This enzyme degrades D-amino acids and has been implicated in the pathophysiology of schizophrenia. nih.govresearchgate.net Investigating whether this compound can act as an inhibitor of DAAO could open therapeutic avenues for certain psychiatric conditions. nih.gov

Bacterial Cell Wall Synthesis Enzymes: D-amino acids are components of the peptidoglycan cell walls of bacteria. nih.gov The compound could potentially interfere with enzymes involved in this pathway, leading to antibacterial effects.

Proteases and Peptidases: Due to its carbamate linkage acting as a peptide bond mimic and its D-amino acid nature, the compound could be a candidate for inhibiting specific proteases involved in disease progression, such as viral proteases or cancer-related enzymes. nih.gov

| Therapeutic Area | Conceptual Activity | Potential Molecular Target |

|---|---|---|

| Neurology | Neuromodulation, Analgesia | NMDA Receptors, D-Amino Acid Oxidase (DAAO) |

| Infectious Disease | Anti-biofilm, Antibacterial | Bacterial Cell Wall Synthesis Enzymes |

| Metabolic Disease | Metabolic Regulation | Peroxisome Proliferator-Activated Receptors (PPARs) |

| Oncology | Antiproliferative | Cancer-specific Proteases |

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of this compound, particularly its likely hydrophobic nature, make it a candidate for advanced delivery systems to enhance its utility in research settings. Small molecules often face challenges with poor solubility and bioavailability. giiresearch.com

Advanced delivery systems that could be explored include:

Nanocarriers: Lipid-based carriers, polymeric nanoparticles, and nanocarriers derived from natural sources are effective for delivering hydrophobic small molecules. giiresearch.comfrost.com These systems can improve solubility, protect the compound from degradation, and potentially offer targeted delivery.

Mesoporous Silica Nanoparticles (MSNs): MSNs can carry small molecule drugs within their pores, which can stabilize the compound in an amorphous state, improve solubility, and offer protection from enzymatic degradation. mdpi.com The surface of MSNs can be functionalized to control the release kinetics and hydrophobicity. mdpi.com

Prodrug Strategies: The carbamate group itself can be part of a prodrug design, intended to improve bioavailability or target-specific release. nih.govacs.org Further modifications could be made to create a prodrug that releases the active this compound under specific physiological conditions.

Self-Assembling Nanodrugs: For compounds with inherent amphiphilicity or hydrophobicity, carrier-free self-assembly into pure nanodrugs is an emerging strategy that maximizes drug loading. frost.comnih.gov

Addressing Research Gaps and Challenges in this compound Research

The primary research gap is the lack of fundamental data on the synthesis, characterization, and biological activity of this compound. Key challenges in advancing research on this and similar novel compounds include:

Synthesis and Scalability: Developing efficient and scalable synthetic routes for unnatural amino acids (UAAs) can be costly and complex compared to conventional small molecules. nih.gov The synthesis of a specific stereoisomer (D-valine) requires precise stereochemical control. eurekalert.org

Low Incorporation Efficiency: When used as building blocks for larger molecules in cell-free systems, the incorporation efficiency of UAAs can be low, posing a challenge for producing sufficient quantities for extensive research. frontiersin.org

Protein Folding and Function: Incorporating synthetic amino acids can lead to misfolded proteins, aggregates, and loss of function, which complicates biological studies. nih.gov

Limited Understanding of Biological Interactions: As with any novel chemical entity, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is unknown. Extensive preclinical testing is required to understand its interactions within a biological system.

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Chemical Synthesis | Complex, costly, and requires stereochemical control. nih.goveurekalert.org | Development of novel synthetic methodologies and manufacturing platforms. nih.gov |

| Biological Characterization | Unknown ADMET profile and potential for off-target effects. | High-throughput screening, in silico prediction models, and systematic preclinical evaluation. |

| Low Research Yields | Inefficient incorporation into larger biomolecules for study. frontiersin.org | Optimization of cell-free synthesis systems and development of more efficient orthogonal ribosomal translational systems. frontiersin.org |

Integration of this compound Research into Broader Scientific Contexts

Research into this compound fits into several broader scientific and medicinal contexts:

Medicinal Chemistry and Drug Discovery: The study of this compound contributes to the expanding field of unnatural amino acids (UAAs) in drug design. acs.org UAAs are critical tools for optimizing the physicochemical properties of peptide- and peptidomimetic-based drugs. acs.org This research aligns with the broader goal of creating designer peptides with improved drug-like properties. nih.gov

Synthetic Biology: The development and study of novel amino acid derivatives are central to synthetic biology, which aims to create new biological parts, devices, and systems. frontiersin.org Understanding how compounds like this compound interact with biological machinery can inform the design of novel proteins and enzymes with unique functions.

Chemical Biology: This compound can serve as a chemical probe to investigate biological processes. Its unique structure—a stable D-amino acid core and a reactive carbamoyl (B1232498) group—could be used to study enzyme mechanisms, receptor binding, and other cellular pathways where natural amino acids or peptides are involved.

Materials Science: D-amino acids are being explored for their ability to self-assemble into nanostructured hydrogels for medical applications. nih.gov The properties of this compound could be investigated for its potential to form novel biomaterials with therapeutic applications.

By systematically investigating this molecule, the scientific community can gain valuable insights that transcend the compound itself, contributing to fundamental advancements in multiple disciplines.

Q & A

Q. What are the optimized synthetic routes for 3-methyl-N-(phenylcarbamoyl)-D-valine, and how can low yields be addressed?

Methodological Answer: The synthesis typically involves coupling D-valine derivatives with phenylcarbamoyl groups. For example, T3P® (propylphosphonic anhydride) coupling reactions can be employed to enhance reaction efficiency, as demonstrated in the synthesis of Ts-D-valine cyclobutanone analogs . Low yields may arise from steric hindrance or poor solubility; optimizing solvent systems (e.g., DMF or THF) and using coupling agents like HATU or EDCI can improve outcomes. Purification via column chromatography with ethyl acetate/hexane gradients (60/40) is recommended for isolating the target compound .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : (500 MHz) and (126 MHz) NMR in deuterated chloroform or DMSO-d6 to resolve stereochemistry and confirm substituent positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns.

- Chiral HPLC : Employ chiral columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol (90:10) to validate enantiomeric purity, as described for D-valine enantiomer separation .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and stability of this compound in biological systems?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS/AMBER) can model interactions with target proteins. For instance, rerank scores (e.g., -72.06 kcal/mol for similar urea derivatives) indicate binding stability . ADMET predictions via tools like pkCSM can assess absorption, distribution, and toxicity profiles, focusing on parameters like Caco-2 permeability and cytochrome P450 inhibition .

Q. What experimental strategies differentiate the cytotoxic effects of this compound from other valine derivatives?

Methodological Answer: Conduct MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–10 mM) to determine IC values. Compare results to controls like hydroxyurea (IC = 4.3 mM) . Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays to elucidate mechanisms.

Q. How can researchers resolve contradictions between computational ADMET predictions and experimental pharmacokinetic data for this compound?

Methodological Answer: Cross-validate predictions with in vitro assays :

- Caco-2 permeability : Measure apparent permeability coefficients (P) to assess intestinal absorption.

- Microsomal stability : Incubate with liver microsomes to quantify metabolic half-life. Discrepancies may arise from overlooked stereochemical effects; re-optimize computational models using 3D conformational data from X-ray crystallography or NMR .

Q. What role does the D-valine enantiomer play in the compound’s biological activity compared to L-valine analogs?

Methodological Answer: D-valine’s resistance to enzymatic degradation (e.g., by D-amino acid oxidase) enhances metabolic stability. Compare protease susceptibility and cellular uptake rates between enantiomers using radiolabeled tracers (e.g., -D-valine) or fluorescent tags. Chiral switching studies in protein binding assays (e.g., SPR) can reveal enantiomer-specific interactions .

Specialized Methodological Considerations

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Methodological Answer: Systematically vary substituents on the phenylcarbamoyl group (e.g., electron-withdrawing/-donating groups) and evaluate effects via:

Q. What advanced chromatographic techniques are suitable for quantifying trace impurities in synthesized batches?

Methodological Answer: Use UHPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels. For chiral impurities, combine with a Chiralcel® OD-H column and polarimetric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products